molecular formula C10H2BaF12O4 B1513188 Barium bis[(2E)-1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate] CAS No. 314071-48-2

Barium bis[(2E)-1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate]

Cat. No. B1513188
CAS RN: 314071-48-2
M. Wt: 551.43 g/mol
InChI Key: WUXISMDFUAVWSS-BUOKYLHBSA-L
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Description

Barium is a metallic element, soft, and when pure is silvery white like lead . The metal oxidises very easily and it reacts with water or alcohol . Barium is one of the alkaline-earth metals .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic methods. For example, FTIR, 1H NMR, 13C NMR, and ESI–MS spectroscopy were used to identify the structure of bis(2,2,6,6-tetramethyl-3,5-heptanedionato)barium(II) .


Chemical Reactions Analysis

Barium is an active metal. It combines easily with oxygen, the halogens, and other non-metals . The specific reactions of “Barium bis[(2E)-1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate]” are not available in the current literature.


Physical And Chemical Properties Analysis

Pure barium is a pale yellow, somewhat shiny, somewhat malleable metal . It has a melting point of about 700°C (1,300°F) and a boiling point of about 1,500°C (2,700°F). Its density is 3.6 grams per cubic centimeter .

Mechanism of Action

The mechanism of action of a compound generally refers to how it interacts with biological systems. As this is a barium compound, it’s important to note that all soluble compounds of barium are toxic to mammals .

properties

IUPAC Name

barium(2+);(E)-1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C5H2F6O2.Ba/c2*6-4(7,8)2(12)1-3(13)5(9,10)11;/h2*1,12H;/q;;+2/p-2/b2*2-1+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUXISMDFUAVWSS-BUOKYLHBSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.[Ba+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(=C(/[O-])\C(F)(F)F)\C(=O)C(F)(F)F.C(=C(/[O-])\C(F)(F)F)\C(=O)C(F)(F)F.[Ba+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H2BaF12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00718693
Record name Barium bis[(2E)-1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00718693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

551.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Barium bis[(2E)-1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate]

CAS RN

314071-48-2
Record name Barium bis[(2E)-1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00718693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Barium bis[(2E)-1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate]
Reactant of Route 2
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Barium bis[(2E)-1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate]
Reactant of Route 3
Barium bis[(2E)-1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate]

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